N,N'-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide
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Overview
Description
N-[3-({3-[(PYRIDIN-2-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-2-CARBOXAMIDE is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their significant biological and therapeutic value, making them essential in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({3-[(PYRIDIN-2-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-2-CARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters, resulting in the formation of the desired amide through C–C bond cleavage . Another method involves the use of copper-catalyzed dehydrogenative reactions between aldehydes and aminopyridines in the presence of iodine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-({3-[(PYRIDIN-2-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds .
Scientific Research Applications
N-[3-({3-[(PYRIDIN-2-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-2-CARBOXAMIDE has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-({3-[(PYRIDIN-2-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their biological and therapeutic properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been synthesized from similar starting materials.
Uniqueness
N-[3-({3-[(PYRIDIN-2-YL)FORMAMIDO]PROPYL}AMINO)PROPYL]PYRIDINE-2-CARBOXAMIDE is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities .
Properties
Molecular Formula |
C18H23N5O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[3-[3-(pyridine-2-carbonylamino)propylamino]propyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c24-17(15-7-1-3-11-20-15)22-13-5-9-19-10-6-14-23-18(25)16-8-2-4-12-21-16/h1-4,7-8,11-12,19H,5-6,9-10,13-14H2,(H,22,24)(H,23,25) |
InChI Key |
XVLZUGWCJACEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCNCCCNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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